An In-depth Technical Guide to the Physical Properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Physical Properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide also includes detailed, generalized experimental protocols for determining its key physical characteristics.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁F₃O₃ | Supplier Catalogs |
| Molecular Weight | 248.2 g/mol | Supplier Catalogs |
| CAS Number | 213598-16-4 | Supplier Catalogs |
Predicted Physical Properties
In the absence of direct experimental data, the physical properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid can be inferred based on its chemical structure and the properties of analogous compounds.
| Property | Predicted Characteristic | Rationale |
| Melting Point | Solid at room temperature with a relatively high melting point. | The presence of a carboxylic acid group allows for strong intermolecular hydrogen bonding, and the aromatic ring contributes to crystal lattice stability. |
| Boiling Point | High boiling point, likely with decomposition. | The carboxylic acid functional group and the overall molecular weight suggest strong intermolecular forces that require significant energy to overcome. |
| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone) and sparingly soluble in water. Solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH values due to deprotonation of the carboxylic acid. | The polar carboxylic acid and ether groups would contribute to solubility in polar solvents, while the trifluoromethyl group and the benzene ring increase lipophilicity, limiting water solubility. |
| pKa | Expected to be a moderately strong acid, with a pKa value likely in the range of 3-4. | The electron-withdrawing nature of the trifluoromethyl group is known to increase the acidity of the carboxylic acid proton compared to benzoic acid. |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physical properties of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid.
Melting Point Determination
Methodology:
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Sample Preparation: A small amount of the crystalline 4-Isopropoxy-3-(trifluoromethyl)benzoic acid is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow.
Solubility Determination
Methodology:
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Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are selected.
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Sample Preparation: A known mass (e.g., 10 mg) of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid is placed into a series of vials.
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Solvent Addition: A known volume (e.g., 1 mL) of each solvent is added to a separate vial.
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Equilibration: The vials are agitated at a constant temperature for a set period to ensure equilibrium is reached.
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Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The solubility is then expressed in units such as mg/mL or mol/L.
pKa Determination by Potentiometric Titration
Methodology:
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Solution Preparation: A standard solution of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid is prepared in a suitable solvent mixture (e.g., water/methanol).
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Analysis Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
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Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
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Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
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Analysis: The characteristic absorption bands for the functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-F stretches) are identified.
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Mass Spectrometry (MS):
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Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
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Ionization: A suitable ionization technique (e.g., Electrospray Ionization - ESI) is used to generate molecular ions.
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Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined.
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Visualizations
The following diagrams illustrate a potential workflow for the application of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid in a drug discovery context and a general synthetic pathway.
